molecular formula C7H15NO B8191970 (3S,4S)-3-Methoxy-4-methyl-piperidine

(3S,4S)-3-Methoxy-4-methyl-piperidine

Cat. No.: B8191970
M. Wt: 129.20 g/mol
InChI Key: IQBKJJJAWSBSAH-NKWVEPMBSA-N
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Description

(3S,4S)-3-Methoxy-4-methyl-piperidine is a chiral piperidine derivative with significant interest in organic chemistry and pharmaceutical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3-Methoxy-4-methyl-piperidine can be achieved through various methods. One common approach involves the chemoenzymatic synthesis, which employs lipase-catalyzed transesterification reactions to obtain the desired stereochemistry . Another method includes the use of asymmetric synthesis techniques, such as organocatalytic addition reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-3-Methoxy-4-methyl-piperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy or methyl groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like mCPBA for epoxidation, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while substitution reactions can produce a variety of substituted piperidine derivatives.

Scientific Research Applications

(3S,4S)-3-Methoxy-4-methyl-piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3S,4S)-3-Methoxy-4-methyl-piperidine involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to bind selectively to certain enzymes or receptors, modulating their activity. The exact pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,4S)-3-Methoxy-4-methyl-piperidine is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it valuable in asymmetric synthesis and as a chiral building block in pharmaceutical research.

Properties

IUPAC Name

(3S,4S)-3-methoxy-4-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-6-3-4-8-5-7(6)9-2/h6-8H,3-5H2,1-2H3/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQBKJJJAWSBSAH-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCNC[C@H]1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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